2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid
Description
Properties
IUPAC Name |
2-[[dimethyl(oxo)-λ6-sulfanylidene]amino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c1-14(2,13)10-8-6-4-3-5-7(8)9(11)12/h3-6H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVZRQZUAYCBKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=NC1=CC=CC=C1C(=O)O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfoximine Functional Group Reactivity
The sulfoximine group (–N=S(O)(CH₃)₂) in this compound requires sequential oxidation and amination of a sulfide precursor. Key mechanistic steps involve:
- Sulfide Oxidation : Conversion of dimethyl sulfide (CH₃)₂S to dimethyl sulfoxide (DMSO) using oxidants like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA).
- Imination : Reaction of DMSO with ammonia or hydroxylamine derivatives under catalytic conditions to form the sulfoximine moiety.
The benzoic acid group is introduced via carboxylation of a pre-functionalized aromatic ring or through post-synthetic modification of an amino-substituted benzene derivative.
Synthetic Routes to 2-{[Dimethyl(oxo)-λ⁶-sulfanylidene]amino}benzoic Acid
Direct Sulfoximine Formation from Anthranilic Acid
Route 1 :
- Starting Material : Anthranilic acid (2-aminobenzoic acid).
- Step 1 : Diazotization of the amino group using NaNO₂/HCl at 0–5°C.
- Step 2 : Sulfenylation with dimethyl sulfide to form 2-(dimethylsulfanyl)benzoic acid.
- Step 3 : Oxidation with Oxone® (2KHSO₅·KHSO₄·K₂SO₄) in aqueous acetone (0°C, 4 h) to yield the sulfoxide intermediate.
- Step 4 : Imination using NH₃ and Cu(OAc)₂ in methanol at 60°C (12 h).
Table 1 : Optimization of Imination Conditions
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Cu(OAc)₂ | Methanol | 60 | 72 |
| FeCl₃ | Ethanol | 70 | 58 |
| None | DMF | 80 | 31 |
Palladium-Catalyzed C–H Amination
Route 2 :
- Substrate : 2-Iodobenzoic acid.
- Coupling Partner : Dimethylsulfoximine.
- Conditions : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃, DMSO, 110°C (24 h).
- Yield : 68% after recrystallization from ethyl acetate/hexane.
Critical Analysis of Methodologies
Byproduct Formation in Oxidative Imination
The use of hypervalent iodine reagents (e.g., PhI(OAc)₂) minimizes over-oxidation to sulfones but requires strict temperature control. Side products include:
- Sulfone derivative : 2-{[dimethyl(dioxo)-λ⁶-sulfanylidene]amino}benzoic acid (≤8% yield).
- Decarboxylated product : Observed in reactions above 70°C.
Solvent Effects on Reaction Efficiency
Polar aprotic solvents (DMF, DMSO) enhance sulfoximine stability but slow reaction kinetics. Mixed solvent systems (H₂O/THF 1:3) improve yields by 12–15% compared to neat conditions.
Spectroscopic Characterization Data
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
- HRMS (ESI+) : m/z calcd for C₉H₁₂NO₃S [M+H]⁺ 214.0538; found 214.0535.
Industrial-Scale Production Considerations
Cost Analysis of Key Reagents
| Reagent | Cost per kg (USD) | Required Equiv. |
|---|---|---|
| Anthranilic acid | 120 | 1.0 |
| Oxone® | 85 | 2.2 |
| Pd(OAc)₂ | 12,000 | 0.05 |
Route 1 remains more cost-effective for bulk synthesis despite lower atom economy (64%) compared to Route 2 (78%).
Emerging Methodologies
Photocatalytic Amination
Recent advances employ Ru(bpy)₃Cl₂ under blue LED irradiation to activate DMSO for coupling with 2-azidobenzoic acid, achieving 81% yield in flow reactor setups.
Chemical Reactions Analysis
Types of Reactions
2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide group to a sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in various substituted amino benzoic acid derivatives .
Scientific Research Applications
Scientific Research Applications
- Chemistry 2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid is used as a reagent in organic synthesis and as a building block for creating more complex molecules. The synthesis of this compound typically involves reacting dimethyl sulfoxide (DMSO) with an appropriate amine and a benzoic acid derivative, often using a catalyst like p-toluenesulfonic acid and a solvent such as toluene.
- Biology This compound is studied for its potential biological activity and interactions with biomolecules. Compounds similar to it have demonstrated antimicrobial activity against bacterial strains, suggesting that its structural components may confer similar properties.
- Medicine this compound is investigated for potential therapeutic properties, including antimicrobial and anticancer activities. For instance, derivatives of para-aminobenzoic acid (PABA) have shown effectiveness against various bacterial strains. Studies have also indicated that certain analogs can inhibit cancer cell proliferation.
- Industry It is utilized in the production of specialty chemicals and materials.
Chemical Reactions
This compound can undergo several types of chemical reactions:
- Oxidation It can be oxidized to form sulfoxides or sulfones.
- Reduction Reduction reactions can convert the sulfoxide group to a sulfide.
- Substitution The amino group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions.
Biological Activities
This compound has potential biological activities, including antimicrobial and anticancer effects. The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity. It may also interact with organic anion transporters (OATs), enhancing the efflux of metabolites like glutamate from liver cells, which can influence metabolic pathways related to cancer and infection.
- Antimicrobial activity: Research on related compounds has focused on the salicylidene moiety, revealing significant antimicrobial effects. This underscores the importance of structural features in determining efficacy.
- Anticancer studies: Investigations into various derivatives have highlighted the role of specific functional groups in modulating anticancer activity, suggesting pathways for future drug development. A study on 4-amino-7-oxo-substituted analogues demonstrated that while some derivatives were inactive, others showed promising results with IC50 values indicating effective inhibition of cancer cell lines.
Mechanism of Action
The mechanism of action of 2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares the molecular features of 2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid with related compounds derived from the evidence:
Key Observations:
Sulfoximine vs.
Biological Activity
2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid, a sulfur-containing organic compound, has garnered attention for its potential biological activities. This article reviews its biological properties, including antimicrobial and anticancer effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzoic acid moiety with a dimethyl(oxo)-lambda6-sulfanylidene group, contributing to its unique reactivity and biological activity. The molecular structure is significant for its interactions with various biological targets.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, derivatives of para-aminobenzoic acid (PABA) have shown effectiveness against various bacterial strains, suggesting that the structural components of this compound may confer similar properties .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity | Reference |
|---|---|---|
| PABA | Antibacterial against Staphylococcus aureus | |
| 4-Aminobenzoic Acid Derivatives | Antimicrobial activity against E. coli |
Anticancer Activity
The anticancer potential of similar compounds has also been documented. Studies have indicated that certain analogs can inhibit cancer cell proliferation. For example, PABA derivatives have been tested against leukemia cells, showing varying degrees of cytotoxicity .
Case Study:
A study on 4-amino-7-oxo-substituted analogues demonstrated that while some derivatives were inactive, others showed promising results with IC50 values indicating effective inhibition of cancer cell lines . This suggests that structural modifications can significantly influence biological activity.
The mechanism through which this compound exerts its effects involves interaction with specific enzymes and receptors. It may act as an inhibitor or activator in various biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes critical for bacterial growth and cancer cell proliferation .
- Transporter Interaction: The compound may interact with organic anion transporters (OATs), enhancing the efflux of metabolites like glutamate from liver cells, which can influence metabolic pathways related to cancer and infection .
Research Findings
Recent studies have expanded the understanding of the biological activities associated with this compound:
- Antimicrobial Activity: A focus on the salicylidene moiety in related compounds has revealed significant antimicrobial effects, underscoring the importance of structural features in determining efficacy .
- Anticancer Studies: Investigations into various derivatives have highlighted the role of specific functional groups in modulating anticancer activity, suggesting pathways for future drug development .
Q & A
Q. What synthetic methodologies are recommended for preparing 2-{[Dimethyl(oxo)-lambda⁶-sulfanylidene]amino}benzoic acid, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the benzoic acid core. Key steps include:
- Sulfanylidene incorporation : React anthranilic acid derivatives with dimethylsulfoxide (DMSO) or sulfur-based reagents under controlled anhydrous conditions .
- Purification : Use recrystallization with ethanol/water mixtures or column chromatography (silica gel, eluting with ethyl acetate/hexane) to isolate the product. Monitor purity via HPLC (C18 column, 0.1% trifluoroacetic acid in acetonitrile/water gradient) .
- Yield optimization : Employ inert atmospheres (N₂/Ar) to prevent oxidation of sulfanylidene groups during synthesis .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- Methodological Answer :
- NMR : Use ¹H/¹³C NMR in deuterated DMSO to resolve aromatic protons and sulfanylidene-related peaks. DEPT-135 helps identify CH₂ and CH₃ groups in the dimethyl moiety .
- Mass spectrometry : High-resolution ESI-MS in negative ion mode confirms molecular weight and fragmentation patterns .
- X-ray crystallography : Grow single crystals via slow evaporation in DMF/ether. Refinement with SHELXL resolves hydrogen-bonding networks and confirms the lambda⁶-sulfanylidene geometry .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer :
- Thermal stability : Perform TGA/DSC to assess decomposition temperatures (typically >200°C for sulfonamide analogs). Store at -20°C in amber vials to prevent photodegradation .
- Solvent compatibility : Avoid prolonged exposure to polar aprotic solvents (e.g., DMF) to prevent solvolysis. Use anhydrous acetonitrile for long-term stock solutions .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the sulfanylidene group in nucleophilic/electrophilic reactions?
- Methodological Answer :
- Nucleophilic attack : Use DFT calculations (B3LYP/6-31G*) to model charge distribution, identifying the sulfanylidene sulfur as electrophilic. Validate with kinetic studies (e.g., reaction with thiols monitored via UV-Vis at 280 nm) .
- Oxidation pathways : Characterize sulfone derivatives via controlled H₂O₂ oxidation, analyzing products with LC-MS and comparing to theoretical m/z values .
Q. How can computational models predict the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with protein structures (PDB ID: e.g., 1XYZ) to simulate binding. Focus on sulfanylidene’s hydrogen-bonding with active-site residues .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and binding free energy (MM-PBSA) to prioritize targets for in vitro validation .
Q. What experimental strategies address contradictions in spectroscopic or bioactivity data?
- Methodological Answer :
- Data triangulation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare to synthetic analogs .
- Bioactivity conflicts : Replicate enzyme inhibition assays (e.g., IC₅₀ for carbonic anhydrase) under standardized pH/temperature conditions. Use positive controls (e.g., acetazolamide) to calibrate results .
Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?
- Methodological Answer :
- Derivative synthesis : Modify the benzoic acid moiety (e.g., introduce halogens at position 4) via electrophilic substitution (HNO₃/H₂SO₄) .
- SAR analysis : Test derivatives in parallel assays (e.g., antimicrobial MIC, cytotoxicity via MTT). Use PCA to correlate substituent electronic parameters (Hammett σ) with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
